![molecular formula C9H9ClO2 B2579357 2-(4-Chloro-2-methylphenyl)acetic acid CAS No. 614-81-3](/img/structure/B2579357.png)
2-(4-Chloro-2-methylphenyl)acetic acid
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Overview
Description
2-(4-Chloro-2-methylphenyl)acetic acid, also known as 4-Chloro-2-methylphenoxyacetic acid (MPCA), is a herbicide . It has a molecular weight of 214.646 .
Synthesis Analysis
The synthesis of 2-(4-Chloro-2-methylphenyl)acetic acid can be achieved using chemical synthesis . The compound can also be obtained from 2-Methylphenoxyacetic acid .Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-2-methylphenyl)acetic acid has been studied using various spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . The compound has a molecular weight of 214.646 .Chemical Reactions Analysis
The compound has been found to have antimicrobial activity. It also has consistent anticancer, antitumor, analgesic, and anti-inflammatory properties .Physical And Chemical Properties Analysis
The compound has a melting point of 18 °C, a boiling point of 127 °C under 3mmHg, a density of 1.23, and a refractive index of n20/D 1.52-1.53 .Scientific Research Applications
Chemical Synthesis
“2-(4-Chloro-2-methylphenyl)acetic acid” can be used in chemical synthesis . It’s a key component in the production of various chemical compounds.
Herbicide Production
This compound can also be used to produce a class of phenoxyacetic acid herbicides . These herbicides are widely used in agriculture due to their fast weed-killing speed and broad weed spectrum .
Decomposition and Mineralization
In a study, a combined ultrasonic (US) irradiation and sodium peroxodisulfate (Na 2 S 2 O 8) treatment has been investigated for promotion of both decomposition of (4-chloro-2-methylphenoxy) acetic acid (MCPA) and mineralization of organic residues . This treatment is expected to accelerate both reactions, because the US cavitation effect promotes the production of radicals, such as SO − 4 · and OH·, by the decomposition of Na 2 S 2 O 8 and water .
Environmental Remediation
The same study also suggests that this compound could be used in environmental remediation. The combined ultrasonic and oxidative treatment can enhance the decomposition of (4-chloro-2-methylphenoxy) acetic acid, which is a common pollutant in the environment .
Safety and Hazards
The compound should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
It is plausible that it influences several pathways, given the broad range of potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential targets, it could have a variety of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUSSFISFACYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenyl)acetic acid |
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